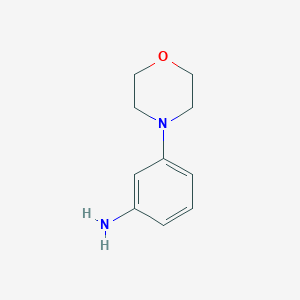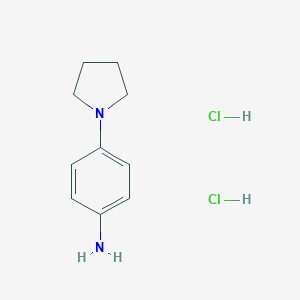
Pyridine-2-carbonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-carbonyl isocyanate, also known as PIC, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PIC is a reactive intermediate that is commonly used in the synthesis of various organic compounds, including drugs, agrochemicals, and materials.
Mechanism of Action
Pyridine-2-carbonyl isocyanate is a reactive intermediate that can undergo various reactions depending on the reaction conditions and the presence of other reagents. The mechanism of action of Pyridine-2-carbonyl isocyanate is complex and depends on the specific reaction it undergoes. In general, Pyridine-2-carbonyl isocyanate reacts with a nucleophile, such as an amine or alcohol, to form a stable adduct.
Biochemical and Physiological Effects:
Pyridine-2-carbonyl isocyanate has been shown to have various biochemical and physiological effects, depending on the specific application. In drug synthesis, Pyridine-2-carbonyl isocyanate has been used as a key intermediate in the synthesis of various anticancer drugs, including imatinib and dasatinib. Pyridine-2-carbonyl isocyanate has also been used in the synthesis of antifungal agents, such as fluconazole and voriconazole. In the field of agrochemicals, Pyridine-2-carbonyl isocyanate has been used in the synthesis of various insecticides and herbicides.
Advantages and Limitations for Lab Experiments
Pyridine-2-carbonyl isocyanate has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. It is also a reactive intermediate that can be used in a wide range of reactions, making it a versatile reagent. However, Pyridine-2-carbonyl isocyanate is also a toxic and hazardous compound that requires careful handling and disposal. Additionally, Pyridine-2-carbonyl isocyanate can be challenging to work with due to its reactivity and potential for side reactions.
Future Directions
There are several future directions for research on Pyridine-2-carbonyl isocyanate. One area of interest is the development of new synthetic methods for Pyridine-2-carbonyl isocyanate that are more efficient and environmentally friendly. Another area of interest is the application of Pyridine-2-carbonyl isocyanate in the synthesis of new drugs and agrochemicals. Additionally, there is potential for the use of Pyridine-2-carbonyl isocyanate in other fields, such as materials science and catalysis. Further research is needed to explore these potential applications of Pyridine-2-carbonyl isocyanate.
Conclusion:
In conclusion, Pyridine-2-carbonyl isocyanate is a versatile and reactive intermediate that has significant potential for use in various scientific applications. The synthesis of Pyridine-2-carbonyl isocyanate is relatively straightforward, and it has been extensively used in the synthesis of various organic compounds, including drugs and agrochemicals. The mechanism of action of Pyridine-2-carbonyl isocyanate is complex, and its biochemical and physiological effects depend on the specific application. While Pyridine-2-carbonyl isocyanate has several advantages for use in lab experiments, it also has limitations, such as its toxicity and potential for side reactions. Future research on Pyridine-2-carbonyl isocyanate is needed to explore its potential applications further.
Synthesis Methods
Pyridine-2-carbonyl isocyanate is typically synthesized by the reaction of pyridine-2-carboxylic acid with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with an amine to form the final product. The synthesis of Pyridine-2-carbonyl isocyanate is relatively straightforward and can be carried out on a large scale.
Scientific Research Applications
Pyridine-2-carbonyl isocyanate has been extensively used in scientific research due to its unique reactivity and potential applications. One of the most significant applications of Pyridine-2-carbonyl isocyanate is in the synthesis of various organic compounds, including drugs and agrochemicals. Pyridine-2-carbonyl isocyanate has been used in the synthesis of anticancer drugs, antifungal agents, and insecticides, among others.
properties
CAS RN |
179911-73-0 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
pyridine-2-carbonyl isocyanate |
InChI |
InChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H |
InChI Key |
DHCSEDVCGYEIDB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)N=C=O |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=C=O |
synonyms |
2-Pyridinecarbonylisocyanate(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



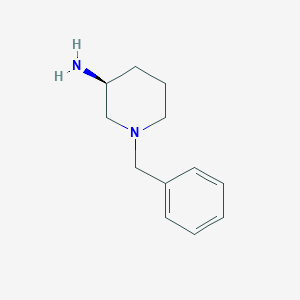





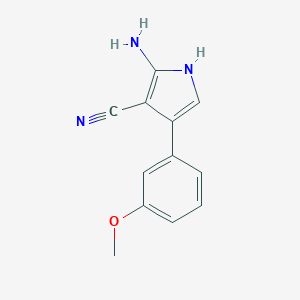
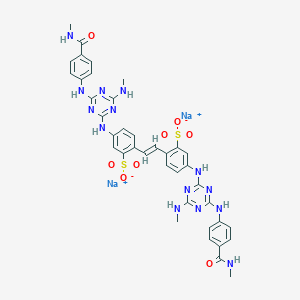
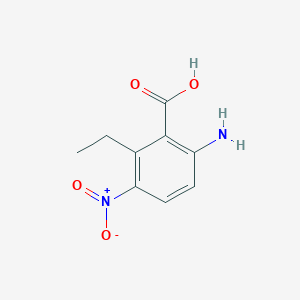


![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
